5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one
Overview
Description
5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one, commonly referred to as EH-6MP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a five-membered ring of carbon and nitrogen atoms, and has a molecular formula of C6H9N3O. EH-6MP is a versatile compound that has been used in a variety of research applications, including as a synthetic intermediate, as a ligand, and as a building block for more complex compounds.
Scientific Research Applications
Synthesis and Reactivity
The compound 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one has been studied in the context of synthetic chemistry, particularly in the formation of nitrogen-containing heterocycles. Machoń and Długosz (1976) described the synthesis of hydrazinopyrimidine derivatives by heating 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine, leading to compounds with cytostatic, virostatic, and anti-inflammatory properties (Machoń & Długosz, 1976). Similarly, Dickinson and Jacobsen (1975) discussed the hydrazinolysis of heterocyclic compounds, yielding derivatives with potential preliminary reductive sequences for further chemical transformations (Dickinson & Jacobsen, 1975).
Biological Activity
Research into the biological activity of derivatives synthesized from 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one has shown significant results. For instance, Al-Ashmawy et al. (1997) synthesized hydrazones, oxadiazoles, thiadiazoles, triazoles, and thiazoles from the compound's derivatives, some of which exhibited anti-inflammatory activities (Al-Ashmawy et al., 1997). This highlights the compound's utility in developing pharmacologically active agents.
Heterocyclic Compound Synthesis
Further exploring its synthetic versatility, El-Dean and Abdel-Moneam (2002) reported the synthesis of pyrimidines, thienopyrimidines, and pyrazolopyrimidine derivatives from 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione, showcasing the compound's role in synthesizing a wide range of heterocyclic compounds with potential chemical and biological applications (El-Dean & Abdel-Moneam, 2002).
Antimicrobial Activity
Mohammad et al. (2017) synthesized new heterocyclic compounds containing 1,3-oxazepine derivatives of 6-methyl 2-thiouracil, which showed significant antibacterial activity against various bacterial strains, indicating the compound's potential in antimicrobial agent development (Mohammad et al., 2017).
Kinase Inhibitor and Anticancer Properties
Khalifa et al. (2019) synthesized a new class of pyridopyrimidinone compounds starting from a key precursor related to 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one, demonstrating promising in vitro anticancer properties and kinase inhibitory activity, further emphasizing the compound's significance in medical research (Khalifa et al., 2019).
properties
IUPAC Name |
5-ethyl-2-hydrazinyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4(2)9-7(11-8)10-6(5)12/h3,8H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGLLVCLXASKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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